1-Bromo-4-methylheptane

Physical Property Purification Distillation

1-Bromo-4-methylheptane (CAS 88467-55-4) is a branched-chain alkyl halide with the molecular formula C8H17Br and molecular weight of 193.12 g/mol. The compound features a bromine atom at the primary C1 position and a methyl substituent at the C4 position, creating two stereogenic centers and producing a chiral molecule with distinct (R) and (S) enantiomeric forms (CAS 118492-14-1 for the S-enantiomer).

Molecular Formula C8H17B
Molecular Weight 193.12 g/mol
CAS No. 88467-55-4
Cat. No. B3293137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-methylheptane
CAS88467-55-4
Molecular FormulaC8H17B
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESCCCC(C)CCCBr
InChIInChI=1S/C8H17Br/c1-3-5-8(2)6-4-7-9/h8H,3-7H2,1-2H3
InChIKeyMRLAKDCGXYAZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-methylheptane (CAS 88467-55-4): Alkyl Halide with Chiral Scaffold for Stereochemical and Pheromone Research


1-Bromo-4-methylheptane (CAS 88467-55-4) is a branched-chain alkyl halide with the molecular formula C8H17Br and molecular weight of 193.12 g/mol . The compound features a bromine atom at the primary C1 position and a methyl substituent at the C4 position, creating two stereogenic centers and producing a chiral molecule with distinct (R) and (S) enantiomeric forms (CAS 118492-14-1 for the S-enantiomer) [1]. The compound is typically supplied as a liquid with a purity specification of 95% (standard grade), with physical property estimates including a boiling point of 191.87°C (estimate) and density of 1.1024 g/mL (estimate) .

Why 1-Bromo-4-methylheptane Cannot Be Substituted with Unbranched 1-Bromoheptane or Regioisomers


Generic substitution of 1-bromo-4-methylheptane with unbranched 1-bromoheptane (CAS 629-04-9) or positional isomers such as 2-bromo-4-methylheptane (CAS 61764-96-3) fails because these analogs exhibit distinct physicochemical properties, stereochemical complexity, and reactivity profiles that directly impact experimental outcomes . The C4 methyl branch in 1-bromo-4-methylheptane introduces two stereogenic centers absent in linear 1-bromoheptane, altering boiling point (191.87°C estimate vs. 180°C experimental), density (1.1024 estimate vs. 1.14 g/mL experimental), and chromatographic retention behavior [1]. Furthermore, the primary C1 bromine in 1-bromo-4-methylheptane undergoes SN2 substitution with markedly different kinetics compared to the secondary C2 bromine in 2-bromo-4-methylheptane, while the chiral scaffold enables enantioselective applications—such as lipase-catalyzed kinetic resolutions—that achiral analogs cannot support [2].

Quantitative Differentiation of 1-Bromo-4-methylheptane vs. Closest Analogs: Boiling Point, Density, Stereochemistry, and Reactivity


Boiling Point Elevation Relative to Unbranched 1-Bromoheptane

1-Bromo-4-methylheptane exhibits a higher estimated boiling point (191.87°C at 760 mmHg) compared to experimental values for the unbranched analog 1-bromoheptane (179–180°C at 760 mmHg) [1]. This +11.87°C difference is consistent with the effect of chain branching on intermolecular forces, requiring modified distillation parameters for purification and altered GC retention times during analysis .

Physical Property Purification Distillation

Density Reduction vs. Linear Analog 1-Bromoheptane

The estimated density of 1-bromo-4-methylheptane is 1.1024 g/mL, which is approximately 0.038 g/mL lower than the experimental density of unbranched 1-bromoheptane (1.14 g/mL at 25°C) [1]. This density reduction (~3.3%) reflects increased molecular volume due to chain branching and is consistent with the behavior of branched alkyl halides relative to their linear counterparts .

Formulation Density Physical Characterization

Stereochemical Complexity: Two Stereogenic Centers Enable Enantioselective Applications

1-Bromo-4-methylheptane possesses two stereogenic centers and exists as distinct (R)- and (S)-enantiomers, whereas the linear analog 1-bromoheptane is achiral with zero stereocenters . The (R)-enantiomer (CAS not separately assigned) and (S)-enantiomer (CAS 118492-14-1) are documented as discrete chemical entities with unique InChI Keys and SMILES strings (CCC[C@@H](C)CCCBr for the R-form) [1]. This stereochemical architecture is directly relevant to studies of remote stereocenter recognition, as demonstrated by Hedenström et al. (2002), where Candida rugosa lipase exhibited enantiopreference switching (S-selectivity for even-numbered methyl positions; R-selectivity for odd-numbered positions) during kinetic resolution of methyl-substituted decanoic acid analogs [2].

Chiral Synthesis Stereochemistry Enantioselective Catalysis

Reactivity Difference: Primary (C1) vs. Secondary (C2) Bromo Regioisomers

1-Bromo-4-methylheptane bears a primary bromine at the C1 position, whereas the regioisomer 2-bromo-4-methylheptane (CAS 61764-96-3) bears a secondary bromine at C2 . Primary alkyl bromides undergo SN2 nucleophilic substitution with substantially higher rates and reduced steric hindrance compared to secondary bromides, enabling more efficient alkylation, Grignard formation, and chain-extension reactions . The physical property estimates for 2-bromo-4-methylheptane (boiling point ~170°C, density ~1.25 g/cm³) further diverge from those of the 1-bromo isomer, affecting both reactivity and handling .

SN2 Reactivity Nucleophilic Substitution Synthetic Intermediate

Purity Specification Consistency Across Major Research Suppliers

1-Bromo-4-methylheptane is uniformly supplied at 95% standard purity across multiple research chemical vendors, including Bidepharm (95%), AK Scientific (95%), and Leyan (95%), with batch-specific analytical documentation (NMR, HPLC, GC) available upon request . In contrast, the regioisomer 2-bromo-4-methylheptane is offered at a higher standard purity of 98% from Bidepharm, reflecting different synthetic accessibility and purification requirements for the secondary bromide . This consistency in purity specification for 1-bromo-4-methylheptane supports reproducible procurement and method transfer across research sites.

Quality Control Procurement Purity

Documented Pheromone Research Application Differentiates from Non-Bioactive Analogs

1-Bromo-4-methylheptane has been explicitly documented as a pheromone component in insect behavior studies, with reports indicating that human subjects responded more strongly to an enantiomeric mixture of the compound . In contrast, linear 1-bromoheptane and positional isomers such as 2-bromo-4-methylheptane lack comparable documentation in pheromone or behavioral research contexts, positioning 1-bromo-4-methylheptane as a unique research tool for chemical ecology and sensory biology investigations .

Pheromone Insect Behavior Bioactivity

Procurement-Driven Application Scenarios for 1-Bromo-4-methylheptane Based on Differentiated Evidence


Chiral Building Block for Asymmetric Synthesis and Stereochemical Probe Development

Researchers requiring a chiral alkyl halide scaffold with two stereogenic centers for asymmetric synthesis, kinetic resolution studies, or stereochemical probe development should prioritize 1-bromo-4-methylheptane over achiral 1-bromoheptane. The documented enantioselective behavior of related methyl-branched carboxylic acids with Candida rugosa lipase (E values up to 68, with enantiopreference switching between S- and R-selectivity based on methyl position parity) supports the utility of this chiral scaffold for investigating remote stereocenter recognition and developing enantioselective methodologies [1]. The availability of both (R)- and (S)-enantiomeric forms enables defined stereochemical inputs [2].

Chemical Ecology and Insect Pheromone Research

Entomology and chemical ecology laboratories conducting pheromone identification, bioassay development, or behavioral studies with insect species should select 1-bromo-4-methylheptane based on its documented use as a pheromone component and reported differential human olfactory responses to enantiomeric mixtures . Unlike generic alkyl bromides lacking bioactivity documentation, this compound provides a research-validated entry point for structure–activity relationship studies in olfactory and pheromone receptor research .

Synthetic Methodology Requiring Predictable Primary SN2 Reactivity

Synthetic chemists planning nucleophilic substitution (SN2) reactions for alkylation, Grignard reagent formation, or chain elongation should select 1-bromo-4-methylheptane over 2-bromo-4-methylheptane (CAS 61764-96-3) when predictable primary bromide kinetics are required. The primary C1 bromine position supports higher SN2 reaction rates with reduced steric hindrance and elimination side reactions compared to the secondary C2 bromine isomer, enabling more efficient incorporation into target molecules . The distinct physical properties (estimated boiling point 191.87°C; density 1.1024 g/mL) further inform purification and handling workflows .

Method Transfer and Multi-Site Research Requiring Consistent Purity Specifications

Academic and industrial research groups requiring reproducible procurement across multiple sites or collaborative networks should prioritize 1-bromo-4-methylheptane based on its consistent 95% purity specification across major research chemical suppliers (Bidepharm, AK Scientific, Leyan) . Batch-specific QC documentation including NMR, HPLC, and GC is available from multiple vendors, reducing cross-vendor variability in experimental outcomes. Procurement teams should note that regioisomer 2-bromo-4-methylheptane is supplied at 98% purity, a differential that may inform cost–purity optimization decisions for specific synthetic applications .

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